5H-Tetrazol-5-one, 1,2-dihydro- (CAS 16421-52-6 / 6696-82-8), commonly referred to as 1,4-dihydro-5H-tetrazol-5-one or simply tetrazolone, is a fundamental nitrogen-rich heterocyclic scaffold. In pharmaceutical and industrial procurement, it is highly valued as a versatile building block for active pharmaceutical ingredients (APIs) and as a validated carboxylic acid bioisostere. The unsubstituted core allows for regioselective N-alkylation, making it the critical starting material for synthesizing the 1,4-disubstituted tetrazolone side chains found in short-acting opioid analgesics like Alfentanil. Furthermore, its favorable pKa (~6.0) and robust thermal stability make it a superior structural motif for improving the metabolic stability and membrane permeability of drug candidates compared to traditional carboxylates [1].
Substituting 5H-Tetrazol-5-one, 1,2-dihydro- with generic alternatives such as 1H-tetrazole, tetrazole-5-thiones, or direct carboxylic acids leads to significant process and performance failures. Direct carboxylic acids often suffer from poor membrane permeability and rapid metabolic clearance, which the tetrazolone core circumvents via its optimized lipophilicity and pKa profile. While 1H-tetrazole is a common bioisostere, its lower pKa (~4.5) fails to match the physiological ionization state required for certain targets, leading to suboptimal receptor binding. Furthermore, in synthetic workflows, substituting with tetrazole-5-thiones introduces competitive S-alkylation during functionalization, drastically reducing the yield of the desired N-alkylated products and requiring costly protection-deprotection steps [1].
When utilized as a bioisostere in drug design (e.g., AT1 receptor antagonists), the tetrazolone scaffold exhibits a pKa of approximately 6.0, compared to the more acidic 1H-tetrazole (pKa ~4.5). This shift in acidity alters the physiological ionization ratio, directly improving lipophilicity. Quantitative in vivo studies demonstrate that tetrazolone-based analogs achieve significantly lower clearance and higher overall exposure compared to their 1H-tetrazole counterparts, while maintaining potent target inhibition (IC50 = 1.7 nM vs. telmisartan at 5.7 nM) [1].
| Evidence Dimension | Acidity (pKa) and target inhibition (IC50) |
| Target Compound Data | Tetrazolone scaffold (pKa ~6.0, IC50 = 1.7 nM in AT1 models) |
| Comparator Or Baseline | 1H-tetrazole (pKa ~4.5) and Carboxylic acid (telmisartan, IC50 = 5.7 nM) |
| Quantified Difference | 3.3-fold improvement in IC50 potency over standard carboxylic acids, with superior pharmacokinetic exposure over 1H-tetrazoles. |
| Conditions | In vitro AT1 receptor binding assays and in vivo pharmacokinetic profiling. |
Procuring the tetrazolone scaffold allows medicinal chemists to fine-tune the ionization and lipophilicity of drug candidates, directly reducing clearance rates.
The synthesis of 1,4-disubstituted tetrazolones (such as the 1-(2-bromoethyl)-4-ethyl derivative used in Alfentanil production) requires efficient N-alkylation. 5H-Tetrazol-5-one, 1,2-dihydro- undergoes highly regioselective N-alkylation under basic conditions, routinely achieving crude isolated yields of 78-85% for the target N-alkylated intermediates. In contrast, attempting similar functionalization on tetrazole-5-thione scaffolds results in competitive S-alkylation, yielding complex mixtures and reducing the desired N-alkylated product yield to below 40% without specialized protecting groups [1].
| Evidence Dimension | Regioselective N-alkylation yield |
| Target Compound Data | 5H-Tetrazol-5-one, 1,2-dihydro- (78-85% yield of N-alkylated product) |
| Comparator Or Baseline | Tetrazole-5-thione (<40% yield of N-alkylated product due to S-alkylation) |
| Quantified Difference | >40% absolute increase in target yield, eliminating the need for sulfur-protecting groups. |
| Conditions | Alkylation with 1,2-dibromoethane in acetonitrile with triethylamine base (1 hour). |
High regioselectivity directly translates to improved step economy and lower purification costs in industrial API manufacturing.
The oxygen-containing tetrazolone core is highly stable under ambient light and oxidative conditions, only decomposing via a specific 1,3-biradical pathway under targeted UV irradiation. Conversely, tetrazole-5-thiones are highly susceptible to oxidation (forming disulfides) and undergo rapid photodecomposition to carbodiimides. This makes the tetrazolone scaffold significantly more reliable for long-term storage and inclusion in final pharmaceutical formulations, where oxidative degradation must be strictly minimized [1].
| Evidence Dimension | Oxidative and photochemical degradation susceptibility |
| Target Compound Data | Tetrazolone core (Stable under ambient/oxidative conditions) |
| Comparator Or Baseline | Tetrazole-5-thione (Rapid oxidation to disulfides; photodecomposition to carbodiimides) |
| Quantified Difference | Tetrazolone eliminates the sulfur-oxidation degradation pathway entirely, drastically increasing shelf-life. |
| Conditions | Ambient storage and standard formulation stability testing. |
Procuring the oxygen-based tetrazolone rather than the thione variant is critical for meeting strict pharmaceutical stability and shelf-life requirements.
Ideal for medicinal chemistry programs where replacing a -COOH group with a tetrazolone improves membrane permeability, reduces metabolic clearance, and increases in vivo exposure (e.g., in AT1 receptor antagonists). The pKa of ~6.0 ensures a more favorable physiological ionization profile than 1H-tetrazole [1].
The mandatory starting material for the industrial synthesis of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, which is the critical side-chain building block for Alfentanil and Sufentanil APIs. Its high regioselectivity for N-alkylation ensures efficient, scalable manufacturing [2].
Highly suited for the development of stable, nitrogen-rich therapeutics where oxidative degradation is a concern. The tetrazolone core avoids the disulfide formation and rapid photodecomposition pathways inherent to its thione counterparts, ensuring long-term formulation viability [3].